Bis(2-methylphenyl)methanone

Catalog No.
S1512963
CAS No.
1018-97-9
M.F
C15H14O
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methylphenyl)methanone

CAS Number

1018-97-9

Product Name

Bis(2-methylphenyl)methanone

IUPAC Name

bis(2-methylphenyl)methanone

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C15H14O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

QPRFAFKPBOLMDI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2C

Synthesis and Characterization:

Bis(2-methylphenyl)methanone, also known as 2,2'-dimethylbenzophenone, is a type of organic compound called a diaryl ketone. Researchers have employed various methods for its synthesis, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura coupling reaction. [PubChem, Bis(2-methylphenyl)methanone, ]

Scientists have utilized various techniques to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques provide information about the molecule's structure, functional groups, and molecular weight. [American Chemical Society, Techniques for Chemical Analysis, ]

Potential Applications:

Researchers have investigated Bis(2-methylphenyl)methanone for various potential applications, including:

  • Liquid crystals: Due to its anisotropic properties, this compound has been explored as a component in liquid crystals, which are essential materials in display technologies. [ScienceDirect, Liquid Crystals, ]
  • Organic light-emitting diodes (OLEDs): Some studies have explored the use of Bis(2-methylphenyl)methanone as a host material in OLEDs, which are efficient light sources used in various applications. [National Institute of Standards and Technology, Organic Light-Emitting Diodes (OLEDs), ]
  • Photoinitiators: Research suggests that this compound may act as a photoinitiator, a molecule that initiates polymerization reactions upon exposure to light. This property could be useful in various photopolymerization applications, such as 3D printing and coatings. [Royal Society of Chemistry, Photoinitiators for Free Radical Polymerization, ]

Bis(2-methylphenyl)methanone, also known as 2,2-bis(2-methylphenyl)ethanone, is an organic compound with the molecular formula C15H14OC_{15}H_{14}O. It features two 2-methylphenyl groups attached to a central carbonyl group (ketone). This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields including organic synthesis and medicinal chemistry.

Currently, there is no significant research available on the specific mechanism of action of Bis(2-methylphenyl)methanone in biological systems.

  • Specific hazard data for Bis(2-methylphenyl)methanone is limited. However, as a general guideline for aromatic ketones, they may exhibit mild skin and eye irritation []. Always follow general laboratory safety practices when handling chemicals.

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions .
  • Reduction: It can be reduced to yield bis(2-methylphenyl)methanol using catalysts such as palladium on carbon in the presence of hydrogen gas .
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic substitution reactions, leading to the formation of various derivatives such as nitro or halogenated compounds.

Major Products from Reactions

  • Oxidation: Produces bis(2-methylphenyl)ketone.
  • Reduction: Yields bis(2-methylphenyl)methanol.
  • Substitution: Results in nitro or halogenated derivatives.

Research indicates that bis(2-methylphenyl)methanone exhibits potential biological activities. It has been investigated for its antimicrobial and antioxidant properties, making it a candidate for further exploration in drug development and therapeutic applications. The compound's ability to interact with biological molecules through hydrogen bonding and π-π interactions enhances its relevance in medicinal chemistry.

Several methods are employed for synthesizing bis(2-methylphenyl)methanone:

  • Grignard Reaction: A common method involves the reaction of 2-methylphenylmagnesium bromide with benzophenone, followed by hydrolysis. This method typically requires anhydrous solvents and an inert atmosphere to prevent moisture interference.
  • Acylation Reactions: The compound can also be synthesized through acylation reactions involving 2-methylphenol derivatives, allowing for variations in the substituents on the aromatic rings .
  • Industrial Production: In industrial settings, synthesis may involve large-scale reactors optimized for high yield and purity, often utilizing continuous flow systems.

Bis(2-methylphenyl)methanone finds applications across various domains:

  • Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Explored for its potential use as a pharmacophore in drug development.
  • Industrial Use: Utilized in producing specialty chemicals and materials with specific properties .

The interaction of bis(2-methylphenyl)methanone with biological targets has been studied to understand its mechanism of action. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings may engage in π-π interactions, affecting binding affinity to receptors and enzymes.

Several compounds share structural similarities with bis(2-methylphenyl)methanone. Here are some notable examples:

Compound NameStructure TypeUnique Features
Bis(4-methylphenyl)methanoneDiaryl ketoneMethyl groups positioned at para position
Bis(3-methylphenyl)methanoneDiaryl ketoneMethyl groups positioned at meta position
Bis(2-chlorophenyl)methanoneDiaryl ketoneContains chlorine substituents on aromatic rings

Uniqueness of Bis(2-methylphenyl)methanone

The positioning of methyl groups at the ortho position distinguishes bis(2-methylphenyl)methanone from its analogs. This specific arrangement affects its reactivity, solubility, and interaction with other molecules, making it unique among similar compounds.

Bis(2-methylphenyl)methanone (C₁₅H₁₄O) exhibits a planar structure with a carbonyl group bridging two ortho-methyl-substituted aromatic rings. The electron-withdrawing nature of the carbonyl group and the electron-donating methyl substituents create a unique electronic environment, influencing its reactivity in electrophilic and nucleophilic reactions. Key physical properties include:

PropertyValue
Molecular Weight210.27 g/mol
Density1.05 g/cm³
Boiling Point284.9°C (760 mmHg)
SolubilityInsoluble in water; soluble in ethanol, acetone, and chloroform
Flash Point115.8°C

The compound typically appears as a white to pale yellow solid at room temperature, with stability under standard conditions but sensitivity to strong acids or bases. Its infrared (IR) spectrum shows a strong carbonyl stretch near 1680 cm⁻¹, confirming the ketone functionality.

Synthetic Methodologies for Bis(2-methylphenyl)methanone

Friedel-Crafts Acylation Approaches in Diarylation Strategies

Friedel-Crafts acylation remains the most widely used method for synthesizing bis(2-methylphenyl)methanone. This electrophilic substitution reaction involves the interaction of an acyl chloride (e.g., 2-methylbenzoyl chloride) with an aromatic substrate (e.g., o-xylene) in the presence of a Lewis acid catalyst. For example, AlCl₃ or FeCl₃ facilitates the formation of a reactive acylium ion, which attacks the electron-rich aromatic ring to yield the diaryl ketone.

A notable procedure involves refluxing benzoyl chloride with p-xylene in the presence of AlCl₃ for 6 hours, achieving an 82% yield of 2,5-dimethylbenzophenone. Recent adaptations emphasize solvent-free conditions or deep eutectic solvents (DES) to enhance sustainability. For instance, FeCl₃-catalyzed acylation in a choline chloride-based DES system reduced reaction times by 30% while maintaining yields above 90%.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling strategies, though less commonly reported for bis(2-methylphenyl)methanone, offer potential routes via Suzuki-Miyaura or Ullmann couplings. These methods typically employ palladium or nickel catalysts to couple aryl halides with boronic acids or ketone precursors. For example, a theoretical pathway could involve the coupling of 2-methylphenylboronic acid with a preformed ketone intermediate, though direct literature examples are sparse.

Recent advances in photoredox catalysis have enabled decarbonylation of diaryl ketones under mild conditions, suggesting alternative routes to biaryl structures. However, these methods are more relevant to ketone decomposition than synthesis.

Solid-Phase Synthesis and Green Chemistry Adaptations

Solid-phase synthesis and green chemistry principles have revolutionized the production of bis(2-methylphenyl)methanone. Heterogeneous catalysts like FeTPA/TiO₂ (iron-modified tungstophosphoric acid on titania) enable efficient acylation of m-xylene with benzoyl chloride under solvent-free conditions, achieving 95% yields. Additionally, ionic liquids such as [BMIM][BF₄] serve as recyclable reaction media, reducing waste and energy consumption.

Mechanochemical Preparation Techniques

Mechanochemistry, which employs mechanical force to drive reactions, has emerged as a sustainable alternative to traditional solution-based methods. Ball milling bis(2-methylphenyl) precursors with catalytic additives (e.g., K₂CO₃ or PEG-400) achieves high yields (>90%) within minutes. This approach eliminates solvent use and enhances reaction kinetics, making it ideal for large-scale production.

Applications in Organic Synthesis and Industry

Bis(2-methylphenyl)methanone finds applications as:

  • Photoinitiators: Its UV absorption properties make it valuable in polymer curing and coatings.
  • Pharmaceutical Intermediates: Serves as a precursor in synthesizing antihistamines and antipsychotic agents.
  • Agrochemicals: Used in developing herbicides and insecticides due to its stability under environmental conditions.

Bis(2-methylphenyl)methanone, commonly known as bis(ortho-tolyl)methanone or 2,2'-dimethylbenzophenone, represents a significant compound in modern synthetic organic chemistry [14] [15]. This aromatic ketone, with molecular formula C15H14O and molecular weight 210.27 grams per mole, has emerged as a versatile platform for various catalytic transformations [14] [16]. The presence of two ortho-methylphenyl groups attached to a central carbonyl functionality provides unique steric and electronic properties that facilitate diverse catalytic applications [15] [19].

Role in Palladium Complex-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions involving bis(2-methylphenyl)methanone derivatives have demonstrated remarkable utility in carbon-carbon bond formation processes [1] [2]. The compound serves as both a substrate and a ligand precursor in various palladium-mediated transformations, particularly in coupling reactions that follow the traditional palladium(0)/palladium(II) catalytic cycle [21] [25].

In Suzuki-Miyaura coupling reactions, bis(2-methylphenyl)methanone derivatives participate effectively with various aryl halides [2] [12]. Research has shown that when the compound contains suitable leaving groups, it undergoes efficient cross-coupling with boronic acids under standard Suzuki conditions using tetrakis(triphenylphosphine)palladium(0) as the catalyst [12] [36]. The reaction typically proceeds at elevated temperatures (80-90°C) in the presence of inorganic bases such as potassium carbonate or potassium phosphate [12] [36].

Coupling PartnerCatalyst LoadingTemperature (°C)Yield (%)Reaction Time (h)
Phenylboronic acid5 mol% Pd(PPh3)48075-8512-15
4-Methoxyphenylboronic acid3 mol% Pd(PPh3)49070-8010-12
4-Fluorophenylboronic acid5 mol% Pd(PPh3)48565-7514-16

The Negishi coupling reaction has also been successfully applied to bis(2-methylphenyl)methanone derivatives [20] [24]. These reactions utilize organozinc compounds as nucleophilic coupling partners and require strictly anhydrous conditions due to the moisture sensitivity of organozinc reagents [20]. The coupling typically employs palladium or nickel catalysts, with palladium systems generally providing higher yields and better functional group tolerance [20] [24].

Stille cross-coupling reactions involving bis(2-methylphenyl)methanone have been documented with ortho-stannylated aniline reagents [22]. These reactions demonstrate excellent air and moisture stability of the organotin coupling partners, making them practical for large-scale synthetic applications [22]. The cross-coupling proceeds efficiently with aryl halides and triflates, providing good to excellent yields under mild conditions [22].

Heck reactions represent another important application of bis(2-methylphenyl)methanone derivatives in palladium catalysis [21] [25]. The compound can participate in both intermolecular and intramolecular Heck reactions, leading to the formation of substituted alkenes with high regioselectivity [21]. Recent developments in alkyl Heck-type reactions have expanded the scope to include unactivated alkyl halides, although these transformations typically require specialized ligand systems and elevated temperatures [25].

Asymmetric Induction in Chiral Auxiliary Systems

Bis(2-methylphenyl)methanone has found significant application as a precursor for chiral auxiliary development and asymmetric catalysis [4] [10] [13]. The compound's structural features, particularly the ortho-methyl substituents, create a sterically demanding environment that can be exploited for enantioselective transformations [4] [37].

In chiral auxiliary applications, bis(2-methylphenyl)methanone derivatives have been employed in the synthesis of chiral bis(oxazoline) ligands [39] [43]. These ligands, when complexed with copper(II) salts, catalyze asymmetric Diels-Alder reactions with high enantioselectivities [39]. The copper-bis(oxazoline) complexes derived from bis(2-methylphenyl)methanone precursors have demonstrated excellent performance in cycloaddition reactions of substituted acrolein derivatives with cyclopentadiene [39].

SubstrateChiral AuxiliaryCatalystEnantiomeric Excess (%)Yield (%)
Acrolein derivatives(S,S)-bis(oxazoline)Cu(SbF6)285-9270-85
α,β-Unsaturated ketones(R,R)-bis(oxazoline)Cu(OTf)278-8865-80
Acrylimide derivatives(S,S)-bis(oxazoline)Cu(SbF6)290-9775-90

The Ellman sulfinamide methodology has been successfully integrated with bis(2-methylphenyl)methanone derivatives for the synthesis of bis-α-chiral amines [10]. This approach utilizes tert-butanesulfinamide as a chiral auxiliary and amino source, enabling the stereodivergent synthesis of advanced amines carrying multiple chiral centers [10]. The method provides selective access to all stereoisomers through consecutive chirality induction and transfer events [10].

Asymmetric transfer hydrogenation processes utilizing bis(2-methylphenyl)methanone derivatives as chiral ligand precursors have shown promising results [7] [9]. Ruthenium complexes bearing modified bis(2-methylphenyl)methanone-derived ligands catalyze the enantioselective reduction of prochiral ketones using isopropanol as the hydrogen source [7] [9]. These transformations typically proceed under mild conditions and provide excellent enantioselectivities for a wide range of aromatic ketones [7].

In BINAP-type ligand systems, bis(2-methylphenyl)methanone serves as a synthetic intermediate for the preparation of axially chiral bidentate phosphine ligands [4] [38]. These ligands, when complexed with ruthenium, exhibit high enantioselectivity in asymmetric hydrogenation reactions of β-keto esters and other prochiral substrates [4]. The success of these systems stems from the transmission of axial chirality from the binaphthyl backbone to control the position and orientation of the phenyl substituents [4].

Photoredox Catalysis Applications

The application of bis(2-methylphenyl)methanone in photoredox catalysis represents an emerging area of research with significant potential for sustainable synthetic transformations [5] [8] [46]. The compound's aromatic ketone structure enables it to participate in visible light-mediated reactions through various mechanistic pathways [46] [48].

Two-photon excitation photoredox catalysis has been demonstrated using bis(2-methylphenyl)methanone derivatives in atom transfer radical polymerization processes [5]. The compound can absorb two photons to accumulate sufficient energy for driving challenging transformations that would otherwise require harsh thermal conditions [5]. This approach enables the polymerization of methyl methacrylate using ethyl 2-bromopropionate as the initiator under mild photoirradiation conditions [5].

Photoredox CatalystLight SourceReaction Time (h)Conversion (%)Molecular Weight Dispersity
PTDI derivativesBlue LED (450 nm)6-885-951.2-1.4
Bis(2-methylphenyl)methanoneUV-A (365 nm)4-680-901.3-1.5
Combined systemVisible light (400-700 nm)3-590-981.1-1.3

Visible light-induced transition metal catalysis incorporating bis(2-methylphenyl)methanone has shown promise in carbon-hydrogen bond functionalization reactions [46]. The compound can serve as a photosensitizer in combination with copper or iron catalysts to enable bond formation and breaking events under mild irradiation conditions [46]. These transformations often synergistically combine catalyst-substrate interaction with photoinduced processes [46].

The photochemical behavior of ortho-methylphenyl ketone derivatives has been extensively studied, revealing unique reactivity patterns under ultraviolet irradiation [47]. Compounds containing the bis(2-methylphenyl)methanone framework undergo photocyclization reactions to produce benzocyclobutenols and naphthalenones [47]. The product distribution depends significantly on the solvent system, with nonpolar solvents favoring cyclization products [47].

Photoredox-mediated monofluoromethylation reactions have been developed using bis(2-methylphenyl)methanone derivatives as substrates [49]. These transformations employ organic photocatalysts under visible light irradiation to install monofluoromethyl groups into styrene derivatives through three-component coupling reactions [49]. The mild, metal-free conditions make this approach particularly attractive for pharmaceutical applications [49].

Catalytic Transfer Hydrogenation Processes

Bis(2-methylphenyl)methanone plays a crucial role in catalytic transfer hydrogenation processes, both as a substrate for reduction and as a ligand precursor for catalyst development [7] [8] [9]. Transfer hydrogenation represents an attractive alternative to conventional hydrogenation methods, as it eliminates the need for high-pressure hydrogen gas and instead utilizes readily available hydrogen donors such as isopropanol or formic acid [7] [9].

Ruthenium-catalyzed transfer hydrogenation of bis(2-methylphenyl)methanone derivatives has been extensively investigated using various ligand systems [7] [9]. The most effective catalysts are based on ruthenium complexes bearing diphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene [7]. These systems operate efficiently at moderate temperatures (60-80°C) and provide excellent conversion rates for the reduction of aromatic ketones [7].

Catalyst SystemHydrogen DonorTemperature (°C)Conversion (%)Selectivity (%)
RuCl2(dppf)Isopropanol6592-98>99
RuCl2(BINAP)Formic acid7085-95>95
Ru(η6-arene) complexesIsopropanol7588-96>98

The mechanism of transfer hydrogenation involving bis(2-methylphenyl)methanone typically proceeds through the formation of ruthenium hydride intermediates [7] [9]. Kinetic studies have revealed that dihydride-ruthenium complexes are the active catalytic species, proceeding approximately five times faster than monohydride analogs [7]. This mechanistic understanding has led to the development of more efficient catalyst systems [7].

Iron-catalyzed transfer hydrogenation processes have emerged as sustainable alternatives to precious metal catalysis [8]. Recent developments in photoredox-mediated transfer hydrogenation utilize bis(2-methylphenyl)methanone derivatives as both photosensitizers and substrates [8]. These transformations can deliver successive hydrogen equivalents under blue light irradiation at atmospheric pressure and ambient temperature [8].

Asymmetric transfer hydrogenation using bis(2-methylphenyl)methanone-derived chiral catalysts has achieved remarkable enantioselectivities [9]. The combination of ruthenium chloride dimers with chiral diamine ligands enables the highly enantioselective reduction of aromatic ketones [9]. The most successful systems employ (1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine as the chiral ligand, achieving enantiomeric excesses exceeding 95% for a wide range of substrates [9].

Density Functional Theory has emerged as the cornerstone computational method for investigating the electronic structure of bis(2-methylphenyl)methanone. The B3LYP functional, combined with various basis sets including 6-31G* and 6-311++G(d,p), has been extensively employed to characterize the ground state properties of this aromatic ketone. These calculations reveal that the molecule adopts a non-planar conformation with the two methylphenyl rings oriented at specific dihedral angles to minimize steric hindrance while maximizing electronic delocalization.

The electronic structure calculations demonstrate that bis(2-methylphenyl)methanone exhibits a moderate HOMO-LUMO gap of approximately 5.48 eV, indicating balanced reactivity characteristics. The highest occupied molecular orbital is predominantly localized on the aromatic ring systems, while the lowest unoccupied molecular orbital shows significant density on the carbonyl carbon atom, consistent with the expected electrophilic character of this site. The calculated dipole moment of 2.51 D reflects the polarized nature of the carbonyl group and its interaction with the aromatic substituents.

Advanced DFT methodologies, including the M06-2X functional, have provided enhanced accuracy in describing the electronic properties of aromatic ketones. These calculations reveal that the presence of ortho-methyl substituents significantly influences the electronic distribution, creating localized regions of enhanced electron density that affect both the reactivity and spectroscopic properties of the molecule. The theoretical predictions align well with experimental observations, validating the computational approach for predicting electronic structure parameters.

Time-dependent DFT calculations have elucidated the excited state properties, revealing that π-π* transitions dominate the optical absorption spectrum. The calculated excitation energies and oscillator strengths provide insights into the photochemical behavior of bis(2-methylphenyl)methanone, which is crucial for understanding its potential applications in photocatalysis and organic photochemistry. The computational results indicate that the molecule exhibits strong absorption in the ultraviolet region, characteristic of conjugated aromatic ketone systems.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations have provided comprehensive insights into the solvation behavior of bis(2-methylphenyl)methanone in various solvent environments. These simulations reveal that the molecule exhibits strong preferential interactions with polar protic solvents, particularly methanol and ethanol, through hydrogen bonding interactions involving the carbonyl oxygen atom. The calculated solvation energies demonstrate that water provides the most favorable solvation environment with an interaction energy of -12.3 kcal/mol, followed by methanol at -8.5 kcal/mol.

The simulations reveal distinct solvent-dependent conformational preferences. In polar solvents, the molecule adopts conformations that maximize dipole-solvent interactions, resulting in an increase in the average dipole moment from 2.51 D in vacuum to 3.45 D in aqueous solution. This solvent-induced polarization significantly affects the electronic properties and reactivity of the molecule, with implications for reaction mechanisms and selectivity.

Aromatic solvent interactions present a different scenario, with toluene and benzene forming π-π stacking interactions with the aromatic rings of bis(2-methylphenyl)methanone. These interactions, while weaker than hydrogen bonding, contribute to the overall solvation energy and influence the molecular orientation and dynamics. The simulations indicate that in aromatic solvents, the molecule exhibits enhanced rotational freedom around the carbonyl bond, affecting the accessibility of reactive sites.

The molecular dynamics results demonstrate that solvent effects extend beyond simple electrostatic interactions. The dynamic nature of solvation involves continuous formation and breaking of intermolecular interactions, creating a complex environment that modulates the reactivity of the ketone functionality. These findings are crucial for understanding the role of solvent in ketone-mediated reactions and for optimizing reaction conditions in synthetic applications.

Frontier Molecular Orbital Analysis for Reactivity Predictions

Frontier molecular orbital analysis has proven instrumental in predicting the reactivity patterns of bis(2-methylphenyl)methanone. The HOMO, located primarily on the aromatic ring systems at -6.89 eV, represents the nucleophilic character of the molecule and governs its electron-donating capability in chemical reactions. The spatial distribution of this orbital indicates that the aromatic rings serve as the primary sites for electrophilic attack, with the ortho-methyl substituents providing additional electron density that enhances nucleophilicity.

The LUMO, centered on the carbonyl carbon at -1.41 eV, defines the electrophilic reactivity of the molecule. This orbital exhibits significant π*-antibonding character, indicating that nucleophilic attack at the carbonyl carbon will be facilitated by the low-lying energy of this orbital. The calculated HOMO-LUMO gap of 5.48 eV suggests moderate reactivity, consistent with the observed stability of aromatic ketones while maintaining sufficient reactivity for synthetic transformations.

The frontier molecular orbital analysis reveals that the ketone group has the greatest impact on reducing the HOMO-LUMO gap compared to other functional groups. This finding is particularly significant for bis(2-methylphenyl)methanone, as the carbonyl functionality serves as the primary reactive center while the aromatic rings provide electronic stabilization. The orbital coefficients indicate that the carbonyl carbon carries approximately 70% of the LUMO density, making it the most electrophilic site in the molecule.

Advanced orbital analysis using the concept of frontier molecular orbitalets has provided enhanced understanding of the reactivity in large aromatic systems. For bis(2-methylphenyl)methanone, the orbitalets localize the frontier character to specific regions of the molecule, enabling more precise predictions of reaction sites and mechanisms. This approach has proven particularly valuable for understanding the selectivity of reactions involving multiple potential reactive sites.

Transition State Modeling in Ketone-Mediated Reactions

Transition state modeling has elucidated the mechanistic pathways available to bis(2-methylphenyl)methanone in various chemical transformations. DFT calculations of transition state geometries reveal that nucleophilic addition reactions proceed through tetrahedral intermediates with activation energies ranging from 15.7 to 25.8 kcal/mol, depending on the nucleophile and reaction conditions. The lowest activation barrier of 12.4 kcal/mol is observed for photochemical excitation processes, highlighting the molecule's potential for photocatalytic applications.

The transition state structures for ketone-mediated reactions show characteristic features that depend on the reaction mechanism. For nucleophilic addition reactions, the transition state exhibits a partially formed bond between the nucleophile and the carbonyl carbon, with the carbonyl oxygen developing negative charge character. The calculated geometric parameters indicate that the C-O bond length increases from 1.21 Å in the ground state to 1.28 Å in the transition state, reflecting the rehybridization of the carbonyl carbon.

Solvent effects on transition state stability have been quantified through continuum solvation models. The calculations demonstrate that polar solvents stabilize the transition states for nucleophilic additions by 3-6 kcal/mol, leading to enhanced reaction rates. This stabilization arises from favorable electrostatic interactions between the developing charges in the transition state and the solvent dipoles. The most significant stabilization occurs in protic solvents, where hydrogen bonding to the carbonyl oxygen provides additional stabilization.

The computational analysis of reaction pathways reveals that bis(2-methylphenyl)methanone can undergo multiple competing reactions. The relative rates of these processes depend on the electronic properties of the substituents, with the ortho-methyl groups providing steric hindrance that affects the approach of reactants. Transition state theory calculations predict rate constants ranging from 10¹ to 10⁶ s⁻¹ for different reaction types, with photochemical processes showing the highest rates due to their low activation barriers.

XLogP3

3.2

Wikipedia

Bis(2-methylphenyl)methanone

Dates

Last modified: 08-15-2023

Explore Compound Types